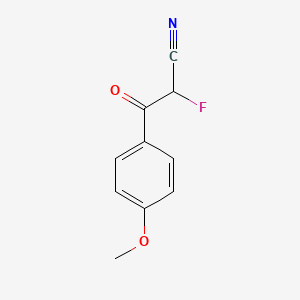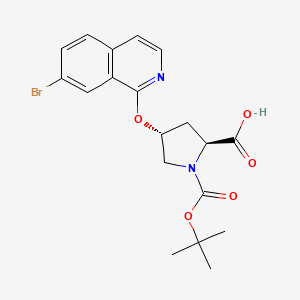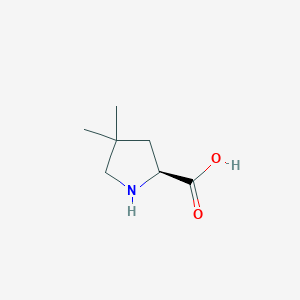
(S)-4,4-dimethylpyrrolidine-2-carboxylic acid
Overview
Description
Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. They are widely present in nature and play essential roles in many biological processes . Pyrrolidines are a class of organic compounds that contain a five-membered nitrogen-containing ring. They are part of many bioactive molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . For “(S)-4,4-dimethylpyrrolidine-2-carboxylic acid”, its structure would include a carboxylic acid group attached to a pyrrolidine ring, which is further substituted with two methyl groups .Chemical Reactions Analysis
Carboxylic acids and pyrrolidines can undergo a variety of chemical reactions. Carboxylic acids, for example, can react with bases to form salts, with alcohols to form esters, and can be reduced to alcohols . Pyrrolidines can participate in reactions such as N-alkylation and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, acidity or basicity, and reactivity. These properties are determined by the compound’s molecular structure and can be predicted using various computational methods .Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including derivatives similar to (S)-4,4-dimethylpyrrolidine-2-carboxylic acid, are known to inhibit microbial biocatalysts at concentrations below desired yield and titer. This inhibitory effect, significant for microbes like Escherichia coli and Saccharomyces cerevisiae, stems from damage to the cell membrane and a decrease in internal pH. Understanding these mechanisms can aid in developing robust microbial strains for industrial applications, highlighting the importance of carboxylic acids in biocatalysis research (Jarboe et al., 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The production of organic acids through fermentative routes has led to renewed interest in the recovery of carboxylic acids from aqueous streams using liquid-liquid extraction (LLX). Research in solvent development for LLX of carboxylic acids has focused on novel solvents like ionic liquids and improvements in traditional solvent systems. This work is crucial for the recovery of valuable carboxylic acids used as precursors in bio-based plastics and other industrial chemicals, demonstrating the role of carboxylic acids in advancing green chemistry and sustainable industrial processes (Sprakel & Schuur, 2019).
Interactions with Biological Systems
Studies have explored the interactions of carboxylic acids with biological systems, examining their effects on microbial and human cells. These interactions can influence the electronic systems of biologically important molecules, affecting their reactivity and interaction with biological targets. Such research sheds light on the potential therapeutic and toxicological implications of carboxylic acids and their derivatives (Lewandowski et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-4,4-dimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNWSJQJILLEBS-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](NC1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901008660 | |
| Record name | 4,4-Dimethylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901008660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4,4-dimethylpyrrolidine-2-carboxylic acid | |
CAS RN |
891183-50-9 | |
| Record name | 4,4-Dimethylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901008660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


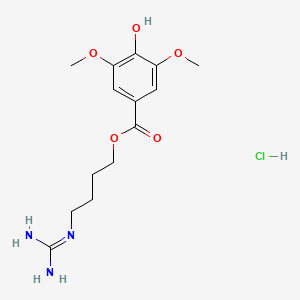
![8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1394161.png)
![(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1394162.png)
![2,5-Dioxa-8-azaspiro[3.5]nonane](/img/structure/B1394163.png)
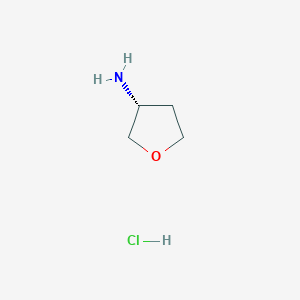
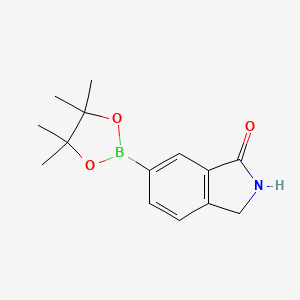
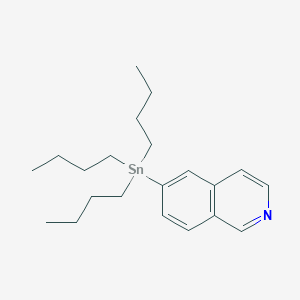
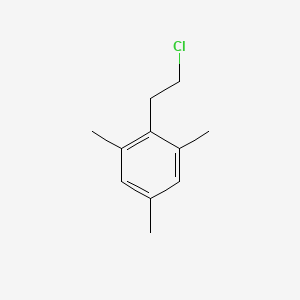
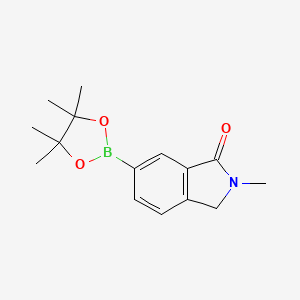
![3-Ethynylimidazo[1,2-b]pyridazine](/img/structure/B1394175.png)
![Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1394176.png)
